H-Gly-Arg-AMC

Description

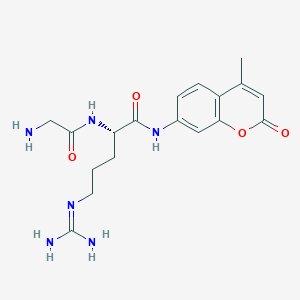

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O4/c1-10-7-16(26)28-14-8-11(4-5-12(10)14)23-17(27)13(24-15(25)9-19)3-2-6-22-18(20)21/h4-5,7-8,13H,2-3,6,9,19H2,1H3,(H,23,27)(H,24,25)(H4,20,21,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTASUHAFOHMQK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Specificity and Substrate Characterization of H Gly Arg Amc

Dipeptidyl Aminopeptidase (B13392206) I (Cathepsin C) as a Primary Enzymatic Target

H-Gly-Arg-AMC is widely recognized as a sensitive and effective substrate for Dipeptidyl Aminopeptidase I (DPP I), also known as Cathepsin C. glpbio.comhongtide.comfishersci.combachem.com Cathepsin C is a lysosomal cysteine protease belonging to the papain superfamily (Clan CA) that sequentially removes dipeptides from the free N-termini of protein and peptide substrates. novoprolabs.comoaepublish.combiorxiv.org

The interaction between Cathepsin C and its substrates is governed by specific structural features within the enzyme's active site. Cathepsin C functions as a tetramer, and its catalytic activity is dependent on a crucial cysteine residue (Cys234) in the active site. oaepublish.com The enzyme exhibits broad substrate specificity, but several factors are critical for recognition and cleavage. oaepublish.com A key requirement is a free, unblocked N-terminal amino group on the substrate, which is essential for binding and proper orientation within the active site. acs.org The enzyme's exopeptidase activity is halted if it encounters a proline residue at the P1 or P1' position or if the N-terminal amino acid is lysine (B10760008) or arginine. oaepublish.com

The specificity of Cathepsin C is primarily dictated by the amino acid residues at the P1 and P2 positions of the substrate (the two N-terminal residues). While crystallographic studies with the exact this compound substrate are not detailed in the provided results, studies with substrate analogues like Gly-Phe-CHN2 and various dipeptidyl nitriles confirm the importance of the dipeptide portion for binding. researchgate.net The Glycine at the P2 position and the Arginine at the P1 position of this compound fit into the S2 and S1 subsites of the enzyme's active site, respectively, positioning the Arg-AMC bond for nucleophilic attack by the catalytic Cys234.

The nature of the amino acid side chains at the P1 and P2 positions significantly influences the catalytic efficiency of Cathepsin C. Kinetic studies comparing various dipeptide-AMC substrates reveal a wide range of hydrolysis rates, indicating that the enzyme has distinct preferences. researchgate.netnih.gov

This compound is a highly active substrate for Cathepsin C. researchgate.netnih.gov A detailed kinetic analysis demonstrated that its hydrolysis is characterized by very fast acylation and deacylation steps. nih.gov The catalytic efficiency (kcat/Kₐ) for this compound is significantly higher than for substrates with different amino acids at the P1 position, such as Tyrosine or Isoleucine. researchgate.netnih.gov This suggests that the basic side chain of Arginine is strongly favored in the S1 subsite.

Comparative kinetic studies have categorized substrates into different profiles based on their hydrolysis rates:

High-Activity Substrates : this compound falls into this category, with a high turnover rate (kcat) and high catalytic efficiency (kcat/Kₐ). The pre-steady-state kinetics for its hydrolysis are too fast to be measured, indicating that both the acylation and deacylation steps are rapid. researchgate.netnih.gov

Moderate-Activity Substrates : Substrates like Gly-Tyr-AMC and Ser-Tyr-AMC are processed less efficiently than this compound. researchgate.netnih.gov For these substrates, the acylation step is fast, but the deacylation step is slower and becomes the rate-limiting factor of the catalytic cycle. nih.gov

Low-Activity Substrates : H-Gly-Ile-AMC is an example of a poorly hydrolyzed substrate. For this type of substrate, an isotope-insensitive step during the acylation half-reaction is believed to be rate-limiting. researchgate.net

These findings underscore that the P1 residue is a primary determinant of the catalytic rate for Cathepsin C. researchgate.net

| Substrate | kcat (s⁻¹) | kcat/Kₐ (µM⁻¹s⁻¹) | Kinetic Profile |

|---|---|---|---|

| This compound | 255 ± 6 | 1.6 ± 0.09 | High-Activity |

| H-Ser-Tyr-AMC | 25 ± 0.5 | 5.3 ± 0.5 | Moderate-Activity |

| H-Gly-Tyr-AMC | 28 ± 1 | 0.49 ± 0.07 | Moderate-Activity |

| H-Gly-Ile-AMC | 0.33 ± 0.02 | 0.0015 ± 0.0001 | Low-Activity |

Data sourced from Rubach, J.K., et al. (2012). researchgate.netnih.gov

Molecular Basis of this compound Recognition by Cathepsin C

Comparative Substrate Analysis: this compound versus Related Fluorogenic Peptides

The enzymatic activity and specificity of proteases are often elucidated through the use of a variety of synthetic substrates. Comparing the hydrolysis of this compound to that of related fluorogenic peptides provides a deeper understanding of the structural features that govern enzyme-substrate interactions.

Structural Determinants Influencing Substrate Preferences and Reactivity

The substrate specificity of DPAP1 is primarily determined by its S1 and S2 subsites, as the S3 subsite is occluded by a structural feature known as the exclusion domain. nih.gov

The S1 subsite of P. falciparum DPAP1, as with other C1 family cysteine proteases, shows a clear preference for basic amino acid residues at the P1 position. Arginine, with its long, positively charged side chain, fits well into this pocket, explaining the utility of Arg-containing substrates like this compound.

The S2 subsite demonstrates more varied preferences. For P. falciparum DPAP1, this pocket can accept aliphatic hydrophobic residues and proline. nih.gov The small, flexible nature of the Glycine residue in this compound allows it to be readily accommodated within the S2 subsite. This contrasts with substrates containing a P2-phenylalanine, which have been observed to act as competitive inhibitors rather than substrates for DPAP1, suggesting that a bulky aromatic side chain at this position hinders proper positioning for catalysis. nih.gov

Evaluation against other Gly-X-AMC and Z-X-AMC Derivatives

A comparative analysis of this compound with other fluorogenic substrates reveals important aspects of enzyme specificity. The "Z" designation refers to a benzyloxycarbonyl group, which is an N-terminal protecting group.

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| This compound | Bovine Cathepsin C | 15 | - | - | nih.gov |

| Pro-Arg-AMC | P. falciparum DPAP1 | 20 | - | - | nih.gov |

| Z-Phe-Arg-AMC | Papain | - | - | - | researchgate.net |

| Z-Arg-Arg-AMC | Cathepsin B | - | - | - | echelon-inc.com |

| Z-Leu-Arg-AMC | Falcipain II | - | - | - | echelon-inc.com |

| Z-Gly-Pro-Arg-AMC | Trypsin, Cathepsin K | - | - | - | medchemexpress.com |

Note: A hyphen (-) indicates that the specific data was not available in the cited sources. The table is interactive and can be sorted by column.

The data highlights that dipeptidyl aminopeptidases like DPAP1 and Cathepsin C efficiently hydrolyze substrates with a free N-terminus, such as this compound. In contrast, many other cysteine proteases, like papain and other cathepsins, are often assayed with N-terminally blocked substrates (Z-derivatives) that are tripeptides or longer, reflecting their endopeptidase activity. For instance, Z-Phe-Arg-AMC and Z-Leu-Arg-AMC are common substrates for cathepsins and falcipains, respectively. researchgate.netechelon-inc.com The inability of DPAP1 to hydrolyze substrates with a blocked N-terminus underscores its strict exopeptidase nature, a direct consequence of its structural organization.

Furthermore, the preference for specific amino acids at the P2 position is a key differentiator. While this compound is a good substrate for Cathepsin C, other dipeptides are also readily cleaved. The subtle differences in the S2 pockets of P. falciparum DPAP1 and its human homolog, Cathepsin C, present opportunities for the design of species-specific inhibitors, a critical consideration in the development of antimalarial therapeutics.

Methodologies for Enzymatic Activity Assessment Utilizing H Gly Arg Amc

Principles and Optimization of Fluorescence-Based Protease Assays

Fluorescence-based assays are a cornerstone in the study of protease activity due to their high sensitivity and amenability to high-throughput screening. nih.gov The fundamental principle involves a substrate that, upon enzymatic action, releases a fluorescent group, leading to a detectable change in fluorescence intensity.

H-Gly-Arg-AMC is a specialized substrate where the dipeptide Gly-Arg is linked to the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). chemimpex.comcaymanchem.com The peptide sequence confers specificity, targeting certain proteases that recognize and cleave at the arginine residue. chemimpex.comasm.org In the intact substrate, the fluorescence of the AMC group is quenched. nih.gov When a target protease cleaves the amide bond between the C-terminal arginine of the peptide and the AMC molecule, free AMC is released. nih.govcaymanchem.combdbiosciences.com This liberated AMC, when excited by light of a specific wavelength, emits a fluorescent signal that can be quantified. medchemexpress.commedchemexpress.com The rate of this fluorescence increase is directly proportional to the rate of substrate hydrolysis and, consequently, the activity of the enzyme. nih.gov

To accurately measure the fluorescence generated from the enzymatic hydrolysis of this compound, it is crucial to use the optimal excitation and emission wavelengths for the released 7-amino-4-methylcoumarin (AMC). The free AMC molecule exhibits a distinct fluorescence spectrum. Research and technical datasheets indicate that AMC has an excitation maximum in the range of 340-380 nm and an emission maximum in the range of 440-460 nm. caymanchem.comnih.gov

Specific studies have employed various wavelength pairs for detecting AMC fluorescence. For instance, in an assay for dipeptidyl peptidase I (DPPI), excitation and emission wavelengths of 370 nm and 460 nm, respectively, were used. nih.gov Other assays have utilized pairs such as 380/460 nm and 355/444 nm. sigmaaldrich.comnih.gov One study noted that while the uncleaved substrate has some innate fluorescence at a different spectrum, interference with the AMC signal is minimized at emission wavelengths above 430 nm. researchgate.net The selection of precise wavelengths can be fine-tuned based on the specific instrumentation and assay conditions to maximize the signal-to-noise ratio.

Table 1: Reported Excitation and Emission Wavelengths for AMC Detection

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Enzyme/Assay Context |

| 370 | 460 | Dipeptidyl peptidase I (DPPI) nih.gov |

| 380 | 460 | Proteasome Activity Assay sigmaaldrich.com |

| 345 | 445 | 20S Proteasome rndsystems.com |

| 355 | 444 | Proteolysis Assay nih.gov |

| 390 | 444 | Proteolysis Assay nih.gov |

| 360 | 460 | Thrombin Generation Test medchemexpress.com |

| 340-360 | 440-460 | Cathepsin C caymanchem.com |

The performance of enzymatic assays utilizing this compound is significantly influenced by the reaction environment, including pH, temperature, and ionic strength. These parameters can affect both the stability and activity of the enzyme and the substrate itself.

pH: The optimal pH for an enzymatic reaction is crucial as it affects the ionization state of amino acid residues in the enzyme's active site and the substrate. For instance, the optimal pH for dipeptidyl peptidase I (DPPI) activity is between 5.0 and 6.0. nih.gov In a study on a parasite cysteine protease, the enzyme exhibited pH-dependent activity, which was determined by measuring the hydrolysis of a similar fluorogenic substrate, Z-FR-AMC. nih.gov Research on the stability of other compounds has shown that pH can significantly affect degradation rates. usgs.gov

Temperature: Enzyme activity is highly dependent on temperature. An optimal temperature exists at which the enzyme exhibits maximum activity. For example, the optimal reaction temperature for 20S proteasome activity is 37°C, with a 3-4 fold decrease in activity observed at 25°C. rndsystems.com Another study on protease activity demonstrated a clear temperature-dependent rate of proteolysis, with the maximum activity observed at 38.6°C. nih.gov However, excessively high temperatures can lead to enzyme denaturation and loss of activity. biorxiv.org

Ionic Strength: The concentration of salts in the assay buffer, or ionic strength, can also impact enzyme activity. In a study of oligopeptidase B from Trypanosoma cruzi, the enzyme's activity was sensitive to the concentration of NaCl, with a loss of approximately 50% activity at 0.2 M NaCl. plos.org Conversely, a study on the degradation of various antibiotics found that ionic strength did not have a significant effect on their degradation rates. usgs.gov The effect of ionic strength appears to be specific to the enzyme being studied. nih.gov

The choice of an appropriate buffer system is critical for maintaining the optimal pH and providing a suitable environment for the enzyme to function. The selection depends on the specific enzyme being assayed and its known pH optimum.

For example, in an assay for dipeptidyl peptidase I (DPPI), a buffer containing 50 mM MES (2-(N-morpholino)ethanesulfonic acid) at pH 5.5 was used, which is within the optimal pH range for this enzyme. nih.gov For kallikrein 4 (KLK4) activity assays, a Tris buffer at pH 9.0 was employed. nih.gov Assays for the 20S proteasome have utilized a buffer containing 25 mM HEPES at pH 7.6. rndsystems.com In studies of a cysteine protease from Trypanosoma brucei, a 50 mM sodium citrate (B86180) buffer at pH 5.5 was used. nih.gov The inclusion of other components in the buffer, such as reducing agents like DTT (dithiothreitol) for cysteine proteases or chelating agents like EDTA, may also be necessary for optimal enzyme activity and stability. nih.govnih.gov

Table 2: Examples of Buffer Systems Used in Protease Assays

| Enzyme | Buffer System | pH | Additional Components |

| Dipeptidyl peptidase I (DPPI) | 50 mM MES | 5.5 | 50 mM NaCl, 5 mM DTT nih.gov |

| Kallikrein 4 (KLK4) | 50 mM Tris | 9.0 | - nih.gov |

| Cathepsin K | 50 mM MES | 5.5 | 5 mM DTT, 2.5 mM EDTA nih.gov |

| 20S Proteasome | 25 mM HEPES | 7.6 | 0.5 mM EDTA, 0.03% SDS rndsystems.com |

| Cysteine Protease (tbcatB) | 50 mM Sodium Citrate | 5.5 | 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.01% Brij-35 nih.gov |

| Oligopeptidase B (OPBTc) | 25 mM Tris | 8.0 | 100 mM NaCl plos.org |

Influence of pH, Temperature, and Ionic Strength on Assay Performance

Quantitative Measurement of Proteolytic Enzyme Activity

To obtain quantitative data on enzyme activity, it is necessary to relate the measured fluorescence signal to the amount of product formed. This is typically achieved by creating a standard curve.

A standard curve for 7-amino-4-methylcoumarin (AMC) is essential for converting the relative fluorescence units (RFU) obtained from the assay into the molar amount of AMC released. nih.gov This allows for the calculation of the reaction velocity and subsequent determination of kinetic parameters.

To generate a standard curve, a series of known concentrations of free AMC are prepared in the same assay buffer and volume as the enzymatic reaction. sigmaaldrich.comrndsystems.com The fluorescence of each standard is then measured using the same excitation and emission wavelengths as the assay. sigmaaldrich.comnih.gov The resulting fluorescence values are plotted against the corresponding AMC concentrations to create a linear graph. nih.gov This standard curve can then be used to determine the concentration of AMC released in the enzymatic reactions from their measured fluorescence intensity. nih.gov It is common to use a concentration range for the AMC standard curve that encompasses the expected amount of AMC to be released in the assay, for example, 0-1 µM. rndsystems.com

Calculation of Protease Activity Units

The fundamental principle behind calculating protease activity units involves measuring the rate of fluorescent signal increase over time, which directly corresponds to the rate of substrate hydrolysis. nih.govnih.gov This rate is then used to determine the amount of enzyme that catalyzes the release of a specific amount of product (AMC) per unit of time under defined assay conditions.

General Procedure and Calculation:

Standard Curve: A standard curve for the fluorescent product, AMC, is essential for converting the measured relative fluorescence units (RFU) into molar concentrations. nih.govnih.gov This is achieved by measuring the fluorescence of a series of known AMC concentrations. The resulting plot of fluorescence intensity versus AMC concentration provides a conversion factor (slope) in RFU per mole or micromole of AMC. nih.gov

Enzymatic Reaction: The assay is initiated by adding the protease-containing sample to a reaction mixture containing this compound in a suitable buffer. nih.gov The increase in fluorescence is monitored over time using a fluorometer. nih.govnih.gov

Rate of Reaction (V₀): The initial rate of the reaction (V₀) is determined from the linear portion of the fluorescence versus time plot. nih.gov This rate is typically expressed in RFU per minute (RFU/min).

Conversion to Molar Rate: The rate in RFU/min is converted to a molar rate (e.g., µmol/min) using the slope from the AMC standard curve.

Formula: V₀ (µmol/min) = (ΔRFU/min) / (Slope of AMC standard curve in RFU/µmol)

Protease Activity Unit Definition: A common definition for one unit (U) of protease activity is the amount of enzyme required to release 1 µmol of product per minute under the specified assay conditions. nih.govjabonline.in

Formula for Activity in the Assay: Activity (U) = V₀ (µmol/min)

Specific Activity: To compare the purity of enzyme preparations, the specific activity is calculated. This is the enzyme activity per unit of protein concentration (e.g., U/mg).

Formula: Specific Activity (U/mg) = Activity (U) / Protein Concentration (mg)

Data Table: Example Calculation of Protease Activity

| Parameter | Value | Unit | Description |

| ΔRFU | 5000 | RFU | Change in Relative Fluorescence Units |

| Time (Δt) | 10 | min | Reaction time |

| Rate (ΔRFU/min) | 500 | RFU/min | Calculated as ΔRFU / Δt |

| AMC Standard Curve Slope | 100,000 | RFU/µmol | From AMC standard curve |

| V₀ | 0.005 | µmol/min | Calculated as (ΔRFU/min) / Slope |

| Enzyme Volume | 0.1 | mL | Volume of enzyme solution in the assay |

| Total Protein Concentration | 0.2 | mg/mL | Concentration of protein in the enzyme solution |

| Protease Activity | 0.05 | U/mL | Calculated as V₀ / Enzyme Volume |

| Specific Activity | 0.25 | U/mg | Calculated as (Protease Activity) / (Total Protein Concentration) |

Advanced Methodological Integrations

The utility of this compound extends beyond basic enzymatic assays, finding applications in more sophisticated and high-throughput methodologies.

High-Throughput Screening (HTS) Adaptations for Protease Activity Profiling

This compound and similar fluorogenic substrates are well-suited for high-throughput screening (HTS) campaigns aimed at identifying protease inhibitors or profiling protease activity across large compound libraries. The assay's simplicity, sensitivity, and amenability to automation make it ideal for this purpose.

Key Adaptations for HTS:

Miniaturization: Assays are typically performed in multi-well plates (e.g., 384- or 1536-well formats) to reduce reagent consumption and increase throughput. biorxiv.org

Automation: Liquid handling robots are used for precise and rapid dispensing of reagents, compounds, and enzymes. biorxiv.org

Data Acquisition: Automated plate readers capable of kinetic fluorescence measurements are employed to monitor the reactions in all wells simultaneously. rsc.org

Research Findings:

Studies have successfully employed HTS assays with fluorogenic substrates to screen for inhibitors of various proteases. For example, in the search for inhibitors of TMPRSS2, a protease involved in viral entry, a fluorogenic peptide substrate was used in a 384-well format to screen a library of compounds, leading to the identification of potent inhibitors. biorxiv.org The data generated from such screens, often in the form of IC₅₀ values (the concentration of an inhibitor that reduces enzyme activity by 50%), allows for the rapid identification and characterization of lead compounds. rsc.org

Data Table: HTS Assay Parameters for Protease Inhibitor Screening

| Parameter | Typical Value/Condition | Purpose |

| Plate Format | 384-well or 1536-well | High throughput and low volume |

| Substrate | e.g., Boc-Gln-Ala-Arg-AMC | Fluorogenic reporter of enzyme activity biorxiv.org |

| Enzyme Concentration | Optimized for ~20-30% substrate conversion | Ensures a linear reaction rate and sensitivity to inhibition biorxiv.org |

| Compound Concentration | Typically a range (e.g., 10-point dilution series) | To determine dose-response curves and IC₅₀ values |

| Readout | Kinetic fluorescence measurement (e.g., every 1-5 minutes) | Monitors the progress of the reaction and the effect of inhibitors rsc.org |

| Data Analysis | Calculation of % inhibition and IC₅₀ curve fitting | Quantifies inhibitor potency |

Application in Isoelectric Focusing (IEF) Coupled Protease Activity Studies

Isoelectric focusing (IEF) is a technique that separates proteins based on their isoelectric point (pI). When coupled with an in-situ activity assay using a fluorogenic substrate like this compound, it allows for the identification and characterization of different protease isoforms with varying pI values.

Methodology:

IEF Separation: A protein mixture is separated on an IEF gel.

In-situ Activity Assay: The gel is overlaid with a solution or a second gel containing the fluorogenic substrate this compound.

Visualization: As proteases in the gel cleave the substrate, fluorescent bands appear at the locations corresponding to the pI of the active proteases. The intensity of the fluorescence provides a semi-quantitative measure of the activity of each isoform.

This technique has been used to detect protease activity in gel electrophoresis, providing a visual representation of active enzyme isoforms. medchemexpress.eu

Real-Time Monitoring of Enzymatic Reactions

The continuous nature of the fluorescence signal generated upon cleavage of this compound makes it ideal for real-time monitoring of enzymatic reactions. This allows for detailed kinetic studies, including the determination of key kinetic parameters.

Kinetic Parameters Determined:

Michaelis-Menten Constant (Kₘ): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). It is a measure of the substrate's affinity for the enzyme. nih.gov

Catalytic Constant (kₖₐₜ): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.

Research Findings:

Detailed kinetic analyses using this compound have been conducted for various proteases. For instance, studies on cathepsin C have utilized this substrate to elucidate the rate-limiting steps of catalysis. researchgate.net By measuring the steady-state and pre-steady-state kinetics, researchers can gain insights into the acylation and deacylation steps of the enzymatic reaction. researchgate.net Such studies have revealed that for some enzymes, this compound is a highly efficient substrate with large kₖₐₜ/Kₘ and kₖₐₜ values. researchgate.net

Data Table: Kinetic Parameters of Cathepsin C with Different Dipeptide-AMC Substrates

| Substrate | kₖₐₜ/Kₘ (µM⁻¹s⁻¹) | kₖₐₜ (s⁻¹) | Kinetic Profile Indication | Reference |

| This compound | 1.6 ± 0.09 | 255 ± 6 | Very fast acylation and deacylation | researchgate.net |

| Gly-Tyr-AMC | 0.49 ± 0.07 | 28 ± 1 | Less active substrate, measurable pre-steady-state kinetics | researchgate.net |

| Ser-Tyr-AMC | 5.3 ± 0.5 | 25 ± 0.5 | Less active substrate, measurable pre-steady-state kinetics | researchgate.net |

| Gly-Ile-AMC | 0.0015 ± 0.0001 | 0.33 ± 0.02 | Very low activity, isotope-insensitive step is rate-limiting | researchgate.net |

Kinetic and Mechanistic Investigations Employing H Gly Arg Amc

Steady-State Enzyme Kinetics of H-Gly-Arg-AMC Hydrolysis

This compound serves as a valuable tool in biochemical research for probing the activity of various proteases. chemimpex.comchemimpex.com Its hydrolysis, which releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group, allows for sensitive and continuous monitoring of enzyme activity. nih.govuni-mainz.de This is particularly useful in steady-state kinetic analyses, where the rate of reaction is measured when the concentration of the enzyme-substrate complex is relatively constant.

Determination of Michaelis-Menten Parameters (K_m, V_max, k_cat)

The Michaelis-Menten model is fundamental to enzyme kinetics, describing the relationship between the initial reaction velocity (v₀), substrate concentration ([S]), the maximum reaction velocity (V_max), and the Michaelis constant (K_m). The catalytic constant (k_cat), or turnover number, is derived from V_max and the total enzyme concentration ([E]_t), representing the number of substrate molecules converted to product per enzyme molecule per unit of time.

Studies utilizing this compound have successfully determined these parameters for several enzymes. For instance, in the investigation of cathepsin C, a lysosomal cysteine protease, the hydrolysis of this compound was characterized by a high turnover number. nih.gov Similarly, it has been employed as a substrate for trypsin in inhibition assays. pnas.org The parameters obtained from fitting experimental data to the Michaelis-Menten equation provide a quantitative measure of an enzyme's catalytic performance with this specific substrate. nih.gov

| Enzyme | K_m (μM) | k_cat (s⁻¹) | Reference |

|---|---|---|---|

| Cathepsin C | 159.4 | 255 ± 6 | nih.govresearchgate.net |

| Hybrid IgG (HK14) | 154 | 0.00029 ± 0.000005 (1.06 ± 0.02 h⁻¹) | nih.gov |

Note: The K_m for Cathepsin C was calculated from the reported k_cat and k_cat/K_m values (255 s⁻¹ / 1.6 μM⁻¹s⁻¹).

Analysis of Catalytic Efficiency (k_cat/K_m)

The specificity constant, or catalytic efficiency (k_cat/K_m), is a crucial parameter derived from steady-state kinetics. It reflects how efficiently an enzyme can convert a substrate into a product at low substrate concentrations and is considered a measure of substrate preference. A higher k_cat/K_m value indicates greater catalytic efficiency.

For the cathepsin C-catalyzed hydrolysis of this compound, the catalytic efficiency was determined to be high, indicating it is a highly preferred substrate for this enzyme. nih.gov This efficiency is a composite of both the binding affinity (approximated by 1/K_m) and the catalytic turnover rate (k_cat). Comparing the k_cat/K_m values for different substrates allows researchers to map the specificity of an enzyme's active site. researchgate.net

| Enzyme | k_cat/K_m (μM⁻¹s⁻¹) | Reference |

|---|---|---|

| Cathepsin C | 1.6 ± 0.09 | nih.govresearchgate.net |

| Hybrid IgG (HK14) | 0.0019 | nih.gov |

Pre-Steady-State Kinetic Studies of Enzyme-H-Gly-Arg-AMC Interactions

Pre-steady-state kinetics focuses on the initial moments of an enzymatic reaction, before the establishment of the steady state. notesforbiology.com This phase provides insight into the individual steps of the catalytic cycle, such as substrate binding, chemical transformation (acylation), and product release (deacylation). notesforbiology.combiorxiv.org Techniques like stopped-flow spectroscopy are often used to observe these rapid initial events. notesforbiology.com

In the case of cathepsin C's interaction with this compound, pre-steady-state kinetic analysis revealed an "immeasurable" pre-steady-state phase. nih.govresearchgate.net This indicates an extremely fast transient rate, estimated to be greater than 400 s⁻¹. nih.gov Such a finding is significant as it suggests that the individual steps of acylation (formation of the enzyme-substrate intermediate) and deacylation (hydrolysis of the intermediate and release of product) are both very rapid and have similar rates. nih.gov This contrasts with other substrates of the same enzyme where a distinct "burst" of product formation is observed, allowing for the determination of separate rates for acylation and deacylation. nih.govresearchgate.net

Elucidation of Catalytic Mechanisms through this compound Turnover

The kinetic data for this compound turnover by cathepsin C supports a model where the acylation (k_ac) and deacylation (k_dac) half-reactions are both very fast and of a similar magnitude. nih.gov This means that neither step is singly rate-limiting for this particular substrate. This mechanistic insight was derived by comparing the kinetic profile of this compound with other dipeptide-AMC substrates. For example, substrates like Gly-Tyr-AMC showed a measurable pre-steady-state burst, indicating that acylation is much faster than the rate-limiting deacylation step (k_ac >> k_dac ≈ k_cat). nih.gov In contrast, the rapid and balanced rates for this compound hydrolysis highlight how the amino acid sequence of the substrate can fundamentally alter the rate-limiting steps of catalysis by the same enzyme. nih.govresearchgate.net

Kinetic Analysis of Enzyme Modulation by Inhibitors and Activators

This compound is widely used as a substrate in assays designed to screen for and characterize enzyme inhibitors. chemimpex.comchemimpex.com In these experiments, the rate of this compound hydrolysis is measured in the presence of varying concentrations of a potential inhibitor. By analyzing the changes in the apparent K_m and V_max values, the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency (inhibition constant, K_i) can be determined. biorxiv.orgresearchgate.net

For example, this compound is a substrate used to determine the inhibition constants for covalent inhibitors of dipeptidyl aminopeptidases (DPAPs), such as DPAP1 and cathepsin C. biorxiv.org It has also been used in assays to test the inhibitory effects of compounds against trypsin. pnas.org The reliable and reproducible hydrolysis of this compound provides a stable baseline against which the effects of inhibitory compounds can be precisely quantified. While the use of this compound in activator studies is less commonly documented, the principle remains the same: the substrate would be used to measure the increase in reaction velocity in the presence of an activating molecule.

Applications of H Gly Arg Amc in Fundamental Biochemical and Molecular Biology Research

Functional Elucidation of Proteolytic Pathways

The cleavage of peptide bonds by proteases is a fundamental biological process. H-Gly-Arg-AMC serves as a key reagent in the study of these enzymes and their pathways.

Characterization of Protease Function in Cellular Extracts and Purified Systems

This compound is widely employed as a substrate in assays designed to measure the activity of various proteases. chemimpex.com Its structure, consisting of a dipeptide (Glycyl-Arginine) linked to a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC), makes it an ideal tool for enzyme kinetics and inhibition studies. chemimpex.com When cleaved by a protease, the highly fluorescent AMC is released, and the resulting increase in fluorescence can be monitored to quantify enzyme activity. caymanchem.com This method is applicable to both purified enzyme preparations and complex mixtures like cell extracts, allowing researchers to continuously measure protease activity. thermofisher.com For instance, it has been used as a sensitive fluorogenic substrate for dipeptidyl aminopeptidase (B13392206) I (DPP I), also known as cathepsin C. caymanchem.com

Investigating Substrate Specificity in Complex Biological Samples

The specificity of this compound allows for the accurate measurement of particular protease activities even within complex biological samples. chemimpex.com This is crucial for distinguishing the activity of one protease from a background of many others. By using this compound, researchers can investigate which proteases in a given sample are capable of cleaving the Gly-Arg bond. This information is vital for mapping proteolytic pathways and understanding the specific roles of different enzymes in cellular processes.

Studies of Protein Processing and Modification Events

Proteolytic cleavage is a critical post-translational modification that can activate, inactivate, or alter the function of proteins. This compound is instrumental in studying these events.

Role of this compound in Understanding Post-Translational Modifications

The cleavage of proteins by proteases is a key post-translational modification that regulates numerous cellular pathways. This compound is used in biochemical research to study these protein interactions and modifications, helping scientists to unravel cellular processes and disease mechanisms. chemimpex.com For example, a study on the parasite Plasmodium falciparum utilized this compound to demonstrate the involvement of a dipeptidyl aminopeptidase in the degradation of hemoglobin within the parasite's vacuole.

Contribution to Understanding Cellular Processes Regulated by Proteases

Proteases are integral to a vast array of cellular functions, from cell signaling to apoptosis. The ability to measure protease activity with substrates like this compound provides insight into these complex processes. Research has shown its utility in studying enzymes involved in blood coagulation. For example, derivatives of Gly-Gly-Arg-AMC have been synthesized to improve upon existing substrates for monitoring thrombin generation, a key process in blood clotting. researchgate.net

Characterization of Novel Enzyme Inhibitors and Modulators

The development of new therapeutic agents often targets the inhibition of specific enzymes. This compound plays a significant role in the discovery and characterization of such inhibitors. Its ability to act as a substrate in protease assays makes it valuable for screening potential drug candidates that target proteolytic enzymes. chemimpex.comevitachem.com In one study, this compound was used to assay the activity of various proteases at the cell surface and to determine their sensitivity to different inhibitors, which helped identify proteases involved in influenza virus activation. nih.gov This highlights its importance in drug discovery, particularly in targeting proteases associated with diseases like cancer. chemimpex.com

| Enzyme/Process | Application of this compound | Research Finding |

| Dipeptidyl aminopeptidase I (DPP I) / Cathepsin C | Fluorogenic substrate for activity measurement. caymanchem.com | Used to quantify enzyme activity and investigate its role in biological processes. caymanchem.com |

| Thrombin | Basis for developing improved substrates for thrombin generation tests. researchgate.net | N-terminally substituted Gly-Gly-Arg-AMC derivatives showed improved solubility and kinetic parameters. researchgate.net |

| Influenza Virus Activating Proteases | Substrate for assaying protease activity and inhibitor sensitivity. nih.gov | Helped identify specific proteases (TMPRSS13, hepsin, prostasin) involved in viral activation. nih.gov |

| Plasmodium falciparum Proteases | Substrate to study hemoglobin degradation. | Demonstrated the role of a dipeptidyl aminopeptidase in this essential parasite function. |

Future Directions and Emerging Research Avenues for H Gly Arg Amc Based Probes

Rational Design of Enhanced H-Gly-Arg-AMC Derivatives for Specific Applications

Future research is focused on the rational design of new this compound derivatives with improved properties. This includes modifying the peptide sequence to increase selectivity for a particular protease, thereby minimizing off-target effects. Another avenue is the development of derivatives with altered photophysical properties, such as red-shifted excitation and emission wavelengths, to reduce background fluorescence from biological samples and enable multiplexed assays.

Integration of this compound Assays with Advanced Analytical Techniques

The integration of this compound-based assays with other powerful analytical methods is a promising area of research. For instance, coupling these assays with mass spectrometry can provide more detailed information about the cleavage products and help to identify the specific proteases present in a complex mixture. Furthermore, the use of this compound in conjunction with advanced microscopy techniques can allow for the real-time visualization of protease activity within living cells and tissues.

Computational Modeling of this compound Enzyme Interactions

Computational approaches, such as molecular docking and molecular dynamics simulations, are being increasingly used to study the interactions between this compound and its target proteases at the atomic level. These models can provide valuable insights into the binding modes and the mechanism of cleavage. This understanding can, in turn, guide the rational design of more specific and efficient substrates and inhibitors.

Expanding the Scope of this compound Applications in Proteomics and Systems Biology

The application of this compound and its derivatives is expanding into the fields of proteomics and systems biology. These probes can be used to profile the activity of entire families of proteases in a given biological system, a field known as activity-based proteomics. This approach can provide a more dynamic picture of cellular processes compared to traditional proteomics, which focuses on protein abundance. Such studies are crucial for understanding the complex roles of proteases in health and disease.

Q & A

Q. How can researchers validate that observed fluorescence in this compound assays is specific to DPP1?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.